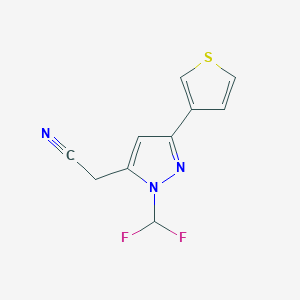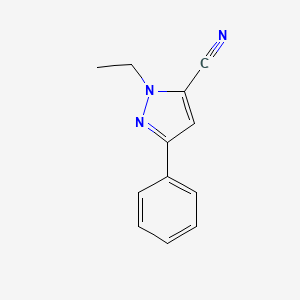
2-(4-(フルオロメチル)-4-メチルピペリジン-1-イル)ピリジン-3-アミン
概要
説明
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
科学的研究の応用
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)).
Coupling with Pyridine: The final step involves coupling the fluoromethyl-substituted piperidine with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
作用機序
The mechanism of action of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(4-Methylpiperidin-1-yl)pyridin-3-amine: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
2-(4-(Chloromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine: Contains a chloromethyl group instead of a fluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the fluoromethyl group in 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
特性
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-12(9-13)4-7-16(8-5-12)11-10(14)3-2-6-15-11/h2-3,6H,4-5,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSVZIVPIFXGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(C=CC=N2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)
![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)
